molecular formula C21H17FN2O7 B11500939 4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

Cat. No.: B11500939
M. Wt: 428.4 g/mol
InChI Key: CFRNMLABLGVWPT-ZPHPHTNESA-N
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Description

4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a fluorobenzoyl group, a hydroxy group, a nitrophenyl group, and a pyrrol ring, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid typically involves multiple steps. One common method starts with the reaction of glutaric anhydride with fluorobenzene in the presence of anhydrous aluminum trichloride as a catalyst. The reaction is carried out under an inert gas atmosphere at temperatures ranging from 10°C to 30°C .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of high-purity reagents and solvents is essential. The conversion rate is improved by controlling the moisture content and grain fineness of aluminum trichloride .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-fluorobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both fluorobenzoyl and nitrophenyl groups makes it particularly versatile for various applications in research and industry.

Properties

Molecular Formula

C21H17FN2O7

Molecular Weight

428.4 g/mol

IUPAC Name

4-[(3Z)-3-[(4-fluorophenyl)-hydroxymethylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C21H17FN2O7/c22-14-7-3-13(4-8-14)19(27)17-18(12-5-9-15(10-6-12)24(30)31)23(21(29)20(17)28)11-1-2-16(25)26/h3-10,18,27H,1-2,11H2,(H,25,26)/b19-17-

InChI Key

CFRNMLABLGVWPT-ZPHPHTNESA-N

Isomeric SMILES

C1=CC(=CC=C1C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2CCCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CCCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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